molecular formula C11H11F3O2S B14064671 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14064671
M. Wt: 264.27 g/mol
InChI Key: DDWBOZFMIJAJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethoxy group, a methylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one typically involves the introduction of the trifluoromethoxy and methylthio groups onto a phenyl ring, followed by the addition of a propanone moiety. Common synthetic routes may include:

    Aryl Halide Substitution: Using a trifluoromethoxy-substituted aryl halide and a methylthiolate nucleophile under basic conditions to introduce the methylthio group.

    Friedel-Crafts Acylation: Acylation of the substituted phenyl ring with a propanone derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methylthio group may participate in redox reactions, influencing the compound’s biological activity. The propanone moiety can interact with nucleophilic sites in proteins or other biomolecules, potentially leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one
  • 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one

Uniqueness

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3O2S/c1-3-7(15)10-8(16-11(12,13)14)5-4-6-9(10)17-2/h4-6H,3H2,1-2H3

InChI Key

DDWBOZFMIJAJED-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.